6-Chloro-N-isopropyl-2-pyridinamine
Overview
Description
6-Chloro-N-isopropyl-2-pyridinamine is an organic compound with the molecular formula C8H11ClN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Pyrimidines, a class of compounds to which it belongs, are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Many pyrimidines exhibit their effects by inhibiting the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
Pyrimidines are known to affect several pathways, including those involving prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Pharmacokinetics
Its molecular weight of 17064 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
Many pyrimidines are known to exhibit anti-inflammatory effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Chloro-N-isopropyl-2-pyridinamine. For instance, it is a solid compound that is stable at room temperature and is soluble in alcohol, ether, and most organic solvents . These properties can affect how it is stored, administered, and absorbed in the body.
Biochemical Analysis
Biochemical Properties
6-Chloro-N-isopropyl-2-pyridinamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to act as a catalyst in certain reactions and can form complexes with metal ions . The nature of these interactions often involves the formation of hydrogen bonds and coordination bonds, which can alter the activity of the enzymes and proteins it interacts with .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of specific signaling pathways, leading to changes in gene expression patterns . Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been found to inhibit certain kinases, which are crucial for cell signaling . This inhibition can result in downstream effects on gene expression and cellular function. Additionally, the compound can induce changes in the conformation of proteins, affecting their activity and interactions with other molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at room temperature but can degrade under certain conditions . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability . These temporal effects are crucial for understanding the long-term implications of using this compound in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, toxic or adverse effects can occur, including damage to tissues and organs . These findings highlight the importance of careful dosage optimization in experimental and therapeutic settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism . The compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites . Understanding these metabolic pathways is crucial for predicting the compound’s behavior in biological systems and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, it has been observed to accumulate in the cytoplasm and nucleus, where it can exert its biochemical effects . The distribution pattern is essential for understanding the compound’s overall impact on cellular function.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy production . These localization patterns are critical for elucidating the compound’s mechanism of action and its potential therapeutic targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Chloro-N-isopropyl-2-pyridinamine can be synthesized through the chlorination of 2-aminopyridine followed by alkylation with isopropyl iodide. The reaction typically involves the use of chlorinating agents such as iron(III) chloride (FeCl3) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the 6-position of the pyridine ring. The resulting 6-chloro-2-aminopyridine is then reacted with isopropyl iodide in the presence of a base like potassium carbonate (K2CO3) to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-isopropyl-2-pyridinamine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.
Alkylation and Acylation Reactions: The nitrogen atom in the pyridine ring can be alkylated or acylated under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: N-oxides of this compound.
Reduction Reactions: Corresponding amines or partially reduced intermediates.
Scientific Research Applications
6-Chloro-N-isopropyl-2-pyridinamine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-pyridinamine: Similar structure but lacks the isopropyl group.
2-Amino-6-chloropyridine: Another derivative with similar reactivity but different substitution pattern.
6-Chloro-N-methyl-2-pyridinamine: Similar compound with a methyl group instead of an isopropyl group.
Uniqueness
6-Chloro-N-isopropyl-2-pyridinamine is unique due to the presence of the isopropyl group, which can influence its reactivity and interaction with other molecules. This structural feature can enhance its solubility, stability, and potential biological activity compared to its analogs .
Properties
IUPAC Name |
6-chloro-N-propan-2-ylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c1-6(2)10-8-5-3-4-7(9)11-8/h3-6H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLUWILNJVZECS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801272971 | |
Record name | 6-Chloro-N-(1-methylethyl)-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801272971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220034-36-5 | |
Record name | 6-Chloro-N-(1-methylethyl)-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220034-36-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-N-(1-methylethyl)-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801272971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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